molecular formula C8H15ClN2O3 B1380509 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864056-15-4

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B1380509
CAS No.: 1864056-15-4
M. Wt: 222.67 g/mol
InChI Key: ZHPHMEODXLJAHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with amino acid residues in enzyme active sites, potentially inhibiting or activating enzymatic activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their function and affecting overall cellular metabolism .

Cellular Effects

This compound influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound may modulate signaling pathways by binding to receptors or interacting with signaling proteins, leading to changes in downstream gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target protein, affecting its function. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression, enzyme activity, and metabolic pathways. Toxic or adverse effects may be observed at high doses, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting their activity and overall metabolic flux. The compound may alter the levels of specific metabolites, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation within cells. This distribution can affect the compound’s efficacy and its ability to interact with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

Preparation Methods

The synthesis of 1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride typically involves the reaction of 2-(2-aminoethoxy)ethanol with maleic anhydride, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(2-(2-Aminoethoxy)ethyl)pyrrolidine-2,5-dione hydrochloride can be compared with similar compounds such as:

Properties

IUPAC Name

1-[2-(2-aminoethoxy)ethyl]pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3.ClH/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPHMEODXLJAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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